Methyl (2-oxocyclohexylidene)acetate
Description
Methyl (2-oxocyclohexylidene)acetate is a cyclic α,β-unsaturated γ-ketoester characterized by a cyclohexenone ring fused with a methyl ester group. This compound serves as a versatile intermediate in organic synthesis, particularly in cyclodimerization and heterocycle formation. Its synthesis typically involves the condensation of cyclohexanone with methyl glyoxylate in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), yielding the product as a yellow oil with a moderate yield of 38% . Alternative methods, such as the Horner-Wadsworth-Emmons reaction using cyclohexane-1,2-dione and ethyl (triphenylphosphoranylidene)acetate, achieve higher yields (61%) for analogous ethyl derivatives . The compound’s reactivity stems from its conjugated enone system, enabling participation in acid-catalyzed cyclodimerization and annulation reactions to form fused pyran or indazole-based scaffolds .
Properties
CAS No. |
86044-22-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-(2-oxocyclohexylidene)acetate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h6H,2-5H2,1H3 |
InChI Key |
GRSRWONPBFSVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ester Groups
The ester substituent significantly influences reactivity and synthetic utility:
- Ethyl vs. Methyl Esters : Ethyl derivatives exhibit higher synthetic yields (61% vs. 38%) due to optimized reaction conditions (e.g., Horner-Wadsworth-Emmons vs. DABCO-mediated condensation) . Ethyl esters are also more frequently utilized in multistep syntheses of bioactive molecules, such as 7-alkylidenyltetrahydroindazole acylsulfonates, which are explored for pharmaceutical applications .
- Isopropyl Esters: Limited yield data are available, but their bulkier ester group may sterically hinder reactions, necessitating tailored conditions (e.g., higher acid concentrations) .
Positional Isomerism: 2-Oxo vs. 4-Oxo Derivatives
The position of the oxo group alters electronic and steric properties:
- 2-Oxo Derivatives: The 2-oxo configuration enables resonance stabilization of the enolate intermediate, facilitating acid-catalyzed cyclodimerization to fused pyrano-ketal-lactones .
- 4-Oxo Derivatives : The 4-oxo isomer (CAS 91158-10-0) lacks documented synthetic applications, likely due to reduced conjugation efficiency and altered reactivity .
Fluorinated Derivatives
Introduction of fluorine modifies electronic properties and enhances metabolic stability:
| Compound | Modification | Yield (%) | Application | References |
|---|---|---|---|---|
| Ethyl 2-fluoro-2-(2-oxocyclohexylidene)acetate | Fluorine at α-position | 59 | Synthesis of trifluoromethylphenyl-indazole derivatives |
- Biological Relevance : Fluorinated derivatives are prioritized in medicinal chemistry for their enhanced binding affinity and resistance to enzymatic degradation .
Cyclodimerization Reactions
This compound undergoes Brønsted acid (MsOH)-promoted cyclodimerization in dichloroethane (DCE) at 60°C, forming fused pyrano-ketal-lactones (e.g., compound 2a) with applications in natural product synthesis . Ethyl and isopropyl analogs follow similar pathways but may require adjusted stoichiometry .
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl (2-oxocyclohexylidene)acetate?
The compound is synthesized via condensation reactions. For example, analogous ethyl esters are prepared by reacting cyclohexane-1,2-dione with ethyl (triphenylphosphoranylidene)acetate in ethanol under reflux (61% yield) . For the methyl ester variant, similar conditions would apply, substituting ethyl reagents with methyl equivalents. Key steps include solvent selection (e.g., DMF or THF), reaction temperature (e.g., 60–90°C), and purification via silica gel chromatography (e.g., 2% EtOAc/heptane) .
Q. How is the purity and structural integrity of this compound validated?
Structural confirmation relies on 1H NMR and mass spectrometry . For example, the ethyl analog shows characteristic peaks at δ 5.69 (s, 1H, vinyl proton) and δ 1.24 (t, 3H, ethyl group), with ESI-MS confirming the molecular ion peak at m/z 183.0 [M+H]+ . Adapting these methods, researchers should compare spectral data with computational predictions (e.g., PubChem records) and monitor reaction progress via LCMS .
Q. What safety protocols are essential when handling this compound?
While specific safety data for the methyl ester is limited, analogous esters require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
Yield optimization involves:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve enolate formation in condensation steps .
- Catalyst use : Acidic conditions (e.g., TFA) accelerate cyclization in indazole-forming reactions .
- Temperature control : Low temperatures (-78°C) during reductions (e.g., DIBAL-H) minimize side reactions .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Contradictions arise from stereoisomerism or impurities. Solutions include:
- 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations.
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related indazole derivatives .
- Comparative analysis : Cross-validate with synthetic intermediates (e.g., hydroxymethylene derivatives) .
Q. How does solvent choice influence stereochemical outcomes?
Solvent polarity affects transition-state stabilization. For example:
Q. What are its potential applications in drug discovery?
The compound’s α,β-unsaturated ketone moiety enables:
- Michael addition for bioactive molecule synthesis (e.g., indazole-based kinase inhibitors) .
- Enzyme interaction studies : The 2-oxocyclohexylidene group may interact with oxidoreductases, as seen in 2-alkenal reductase assays .
Q. How can byproduct formation be mitigated during scale-up?
Strategies include:
- In situ monitoring : Use LCMS to detect intermediates and adjust stoichiometry .
- Purification optimization : Gradient elution (e.g., PE:EA ratios) separates byproducts .
- Acid hydrolysis : Remove protecting groups selectively (e.g., dimethyl acetal cleavage with HCl) .
Q. What computational methods aid mechanistic studies of its reactions?
- DFT calculations : Model transition states for cyclization steps .
- Molecular docking : Predict binding affinities with enzymes (e.g., oxidoreductases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
